REACTION_CXSMILES
|
CN(C)CCN(C)C.[Li]CCCC.[C:14]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[SH:24])([CH3:17])([CH3:16])[CH3:15].[Li]C(CC)C.[Br:30]C(F)(F)C(F)(F)Br>C1CCCCC1.C1COCC1>[Br:30][C:20]1[CH:21]=[CH:22][CH:23]=[C:18]([C:14]([CH3:17])([CH3:15])[CH3:16])[C:19]=1[SH:24]
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Name
|
|
Quantity
|
30 mL
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Type
|
reactant
|
Smiles
|
CN(CCN(C)C)C
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Name
|
|
Quantity
|
99.2 mL
|
Type
|
reactant
|
Smiles
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[Li]CCCC
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=CC=C1)S
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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C1CCCCC1
|
Name
|
|
Quantity
|
69.4 mL
|
Type
|
reactant
|
Smiles
|
[Li]C(C)CC
|
Name
|
|
Quantity
|
21.5 mL
|
Type
|
reactant
|
Smiles
|
BrC(C(Br)(F)F)(F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction is then stirred at 0° C. for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 23° C
|
Type
|
CUSTOM
|
Details
|
stays below 10° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to 23° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
WAIT
|
Details
|
After 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
the orange, cloudy reaction mixture
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
is quenched with 1N HCl (80 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with hexanes (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The hexanes are dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to a dark oil (29.48 g)
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2 Cl2 (3×50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |